molecular formula C18H14ClN3O3S B11051197 6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11051197
M. Wt: 387.8 g/mol
InChI Key: STPIHOJDAUZRSN-UHFFFAOYSA-N
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Description

6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrrolopyrimidine core, which is a fused bicyclic system, and is substituted with chlorothiophene and methoxyphenyl groups. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Substitution Reactions: Introduction of the chlorothiophene and methoxyphenyl groups can be accomplished through electrophilic aromatic substitution reactions.

    Final Cyclization and Functionalization: The final steps often involve cyclization to form the fused bicyclic system and functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound and its analogs are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione stands out due to its specific substitution pattern and the presence of both chlorothiophene and methoxyphenyl groups

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H14ClN3O3S/c1-22-16-14(17(23)21-18(22)24)13(9-3-5-10(25-2)6-4-9)15(20-16)11-7-8-12(19)26-11/h3-8,20H,1-2H3,(H,21,23,24)

InChI Key

STPIHOJDAUZRSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC=C(S3)Cl)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

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